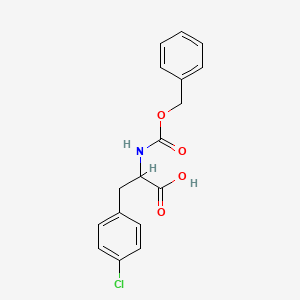
Z-DL-Phe(4-CL)-OH
Vue d'ensemble
Description
Z-DL-Phe(4-CL)-OH, also known as Z-FP-OH, is a synthetic peptide that has gained significant interest in scientific research due to its potential applications in various fields, including neuroscience, immunology, and cancer research. This peptide is composed of four amino acids: Z, DL-phenylalanine, 4-chloro, and hydroxyl. In
Mécanisme D'action
The mechanism of action of Z-DL-Phe(4-CL)-OH involves the inhibition of specific enzymes, including enkephalin-degrading enzymes, DPP-IV, and MMPs. This inhibition leads to an increase in endogenous opioid activity, modulation of the immune response, and inhibition of tumor invasion and metastasis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Z-DL-Phe(4-CL)-OH depend on the specific enzyme targeted by the peptide. Inhibition of enkephalin-degrading enzymes leads to an increase in endogenous opioid activity, resulting in pain relief and potential therapeutic applications in addiction treatment. Inhibition of DPP-IV leads to modulation of the immune response, potentially leading to therapeutic applications in autoimmune disorders and cancer immunotherapy. Inhibition of MMPs leads to inhibition of tumor invasion and metastasis, potentially leading to therapeutic applications in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Z-DL-Phe(4-CL)-OH in lab experiments include its specificity for targeted enzymes, its potential therapeutic applications in various fields, and its synthetic nature, allowing for easy modification and optimization. The limitations of using Z-DL-Phe(4-CL)-OH in lab experiments include its cost, the need for specialized equipment and expertise for synthesis, and potential off-target effects.
Orientations Futures
For Z-DL-Phe(4-CL)-OH research include optimization of synthesis methods, identification of new targets for the peptide, and further exploration of its potential therapeutic applications in various fields. Additionally, the development of new delivery methods for the peptide may expand its potential applications in vivo.
Applications De Recherche Scientifique
Z-DL-Phe(4-CL)-OH has been extensively studied for its potential applications in various scientific fields. In neuroscience, this peptide has been shown to inhibit the activity of enkephalin-degrading enzymes, leading to an increase in endogenous opioid activity. This activity has been linked to the peptide's potential therapeutic applications in pain management and addiction treatment.
In immunology, Z-DL-Phe(4-CL)-OH has been shown to modulate the immune response by inhibiting the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in T-cell activation. This activity has been linked to the peptide's potential therapeutic applications in autoimmune disorders and cancer immunotherapy.
In cancer research, Z-DL-Phe(4-CL)-OH has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tumor invasion and metastasis. This activity has been linked to the peptide's potential therapeutic applications in cancer treatment.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWUPPXPENCAKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275424 | |
| Record name | N-[(Benzyloxy)carbonyl]-4-chlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-DL-Phe(4-CL)-OH | |
CAS RN |
55478-54-1 | |
| Record name | N-[(Benzyloxy)carbonyl]-4-chlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



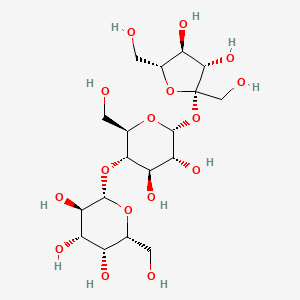
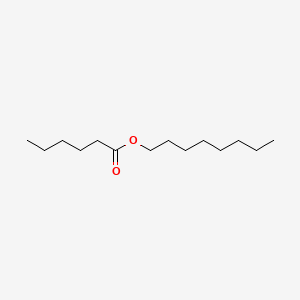
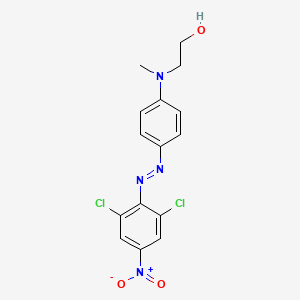
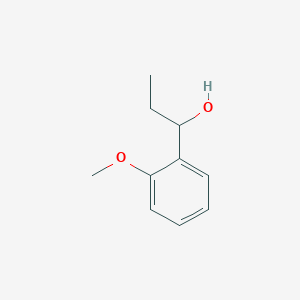
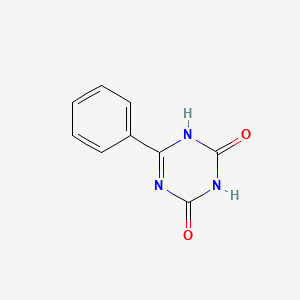
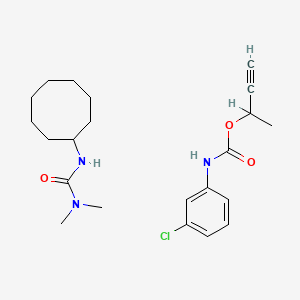
![4-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1596582.png)
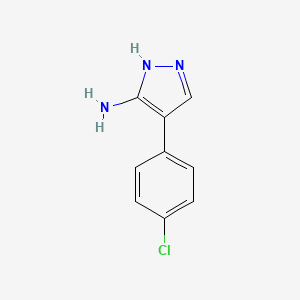

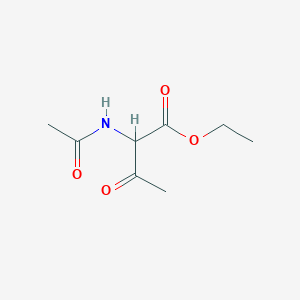
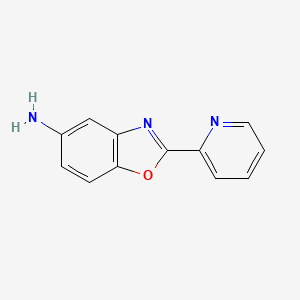
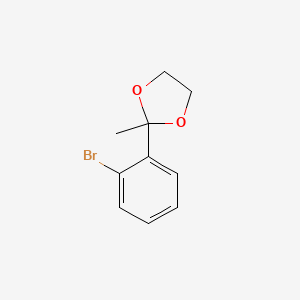
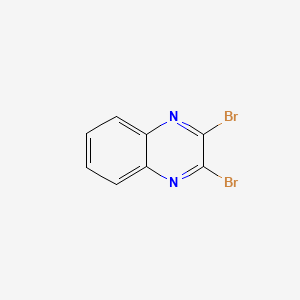
![2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1596596.png)